![molecular formula C22H24Cl3FN4 B2886217 [4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride CAS No. 2387510-87-2](/img/structure/B2886217.png)
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride is a potent, selective, and cellular active antagonist of the nuclear receptor-binding SET domain 3 (NSD3)-PWWP1 domain. It has a dissociation constant (Kd) value of 166 nM and is inactive against NSD2-PWWP1 and NSD3-PWWP2 . This compound is particularly significant in the field of epigenetics, where it disrupts histone interactions of the NSD3-PWWP1 domain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride involves targeting the methyl-lysine binding site of the PWWP1 domain. The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are designed to maintain high purity and stability. The compound is typically produced in solid form and can be reconstituted in DMSO for research purposes . The production process ensures that the compound retains its biological activity and solubility.
Chemical Reactions Analysis
Types of Reactions
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride primarily undergoes interactions with histone proteins, specifically targeting the methyl-lysine binding site of the PWWP1 domain . It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an antagonist.
Common Reagents and Conditions
The compound is used in cellular assays with reagents such as DMSO for solubilization. The typical concentration for cellular target engagement is around 1 µM .
Major Products Formed
The primary product formed from the interaction of this compound with its target is the disruption of histone interactions, leading to downregulation of Myc messenger RNA expression and reduced proliferation in MOLM-13 cells .
Scientific Research Applications
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride has several scientific research applications:
Epigenetics: It is used to study the role of NSD3-PWWP1 in histone modification and gene expression.
Cancer Research: The compound has shown potential in reducing proliferation in acute myeloid leukemia (AML) cells by downregulating Myc messenger RNA expression.
Drug Development: As a first-in-class chemical probe, this compound is valuable in the development of targeted therapies for cancer.
Mechanism of Action
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride exerts its effects by specifically targeting the methyl-lysine binding site of the PWWP1 domain of NSD3. This interaction disrupts histone interactions, leading to the downregulation of Myc messenger RNA expression and reduced cell proliferation . The compound is inactive against NSD2-PWWP1 and NSD3-PWWP2, highlighting its selectivity .
Comparison with Similar Compounds
Similar Compounds
NSD2-PWWP1 Antagonists: Compounds targeting NSD2-PWWP1 are structurally similar but do not exhibit the same selectivity for NSD3-PWWP1.
Other NSD3 Inhibitors: Other inhibitors of NSD3 may target different domains or have different mechanisms of action.
Uniqueness
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride is unique due to its high selectivity for the NSD3-PWWP1 domain and its ability to disrupt histone interactions specifically at this site . This selectivity makes it a valuable tool in epigenetic research and cancer therapy development .
Properties
IUPAC Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXMBVQCRHZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2886134.png)
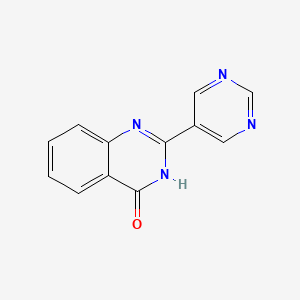
![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)
![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)
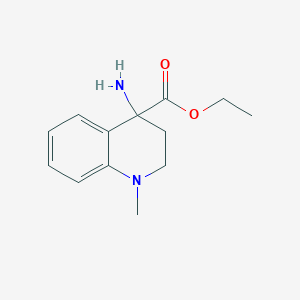
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)
![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)
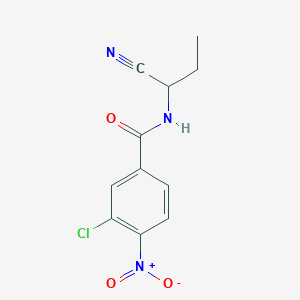
![2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE](/img/structure/B2886152.png)
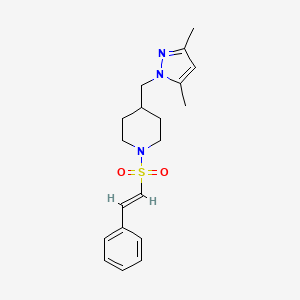
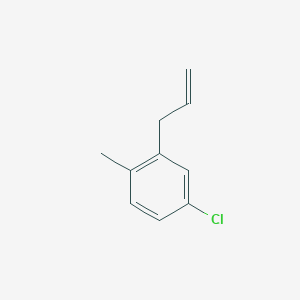
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)
